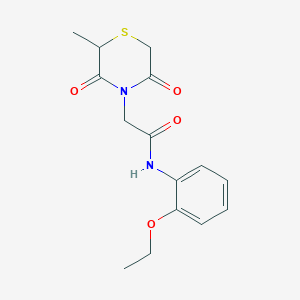

N-(2-ethoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide

Description

N-(2-ethoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide (CAS: 868216-05-1) is a thiomorpholinone derivative with the molecular formula C₁₅H₁₈N₂O₄S and a molecular weight of 322.38 g/mol . Its structure features a 2-ethoxyphenyl acetamide group linked to a 2-methyl-3,5-dioxothiomorpholine core.

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4S/c1-3-21-12-7-5-4-6-11(12)16-13(18)8-17-14(19)9-22-10(2)15(17)20/h4-7,10H,3,8-9H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWUBOJBZGPUTTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CN2C(=O)CSC(C2=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815939 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Biological Activity

N-(2-ethoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, including its interactions with various biological targets, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H20N2O4S

- Molecular Weight : 336.40 g/mol

- CAS Number : 868215-30-9

- Structure : The compound features a thiomorpholine ring, which is significant for its biological activity.

N-(2-ethoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide exhibits its biological effects primarily through enzyme inhibition and receptor interaction. Notably, it has shown activity against specific targets such as leucyl aminopeptidase from Plasmodium falciparum, a key enzyme in malaria pathology.

Enzyme Inhibition Data

| Target | IC50 (nM) | Source |

|---|---|---|

| Leucyl Aminopeptidase (Plasmodium falciparum) | 1210 | Southern Research Molecular Libraries Screening Center |

This data indicates that the compound has a moderate inhibitory effect on the target enzyme, which could be exploited for therapeutic purposes in treating malaria.

Biological Activity and Pharmacological Studies

-

Antifungal Activity :

- Preliminary studies have suggested that derivatives of this compound may possess broad-spectrum antifungal properties against species like Candida and Aspergillus. Optimization of these derivatives has indicated potential for developing new antifungal therapies.

-

Antimicrobial Properties :

- Research has indicated that related compounds demonstrate promising antibacterial activity. The structural modifications in the thiomorpholine ring enhance their interaction with bacterial cell membranes, leading to increased efficacy.

-

Cytotoxic Effects :

- Cytotoxicity assays conducted on various cancer cell lines have shown that this compound can induce apoptosis in certain types of cancer cells. The mechanisms appear to involve the disruption of mitochondrial function and activation of caspase pathways.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of N-(2-ethoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 500 nM, suggesting its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Antimalarial Activity

In vivo studies using murine models infected with Plasmodium species demonstrated that administration of the compound led to a marked decrease in parasitemia levels compared to control groups. This highlights its potential application in malaria treatment protocols.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Detailed Analysis of Structural and Functional Differences

Thiomorpholinone vs. Pyridazinone Derivatives

The pyridazin-3(2H)-one derivatives described in (e.g., N-(4-bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide) share an acetamide backbone but replace the thiomorpholinone core with a pyridazinone ring. This structural difference correlates with distinct biological activities:

- Receptor Specificity: Pyridazinone derivatives act as FPR1/FPR2 agonists, with the methoxybenzyl substituent influencing selectivity (e.g., 4-methoxybenzyl enhances FPR2 specificity) .

Positional Isomerism: 2- vs. 4-Ethoxyphenyl

The positional isomer N-(4-ethoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide () differs only in the ethoxy group’s placement (para vs. ortho). Ortho-substitution often reduces solubility due to steric hindrance but may enhance membrane permeability or target binding affinity.

Benzothiazole vs. Thiomorpholinone Cores

The benzothiazole derivatives in (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide) feature a trifluoromethylbenzothiazole group instead of thiomorpholinone. The benzothiazole core is aromatic and planar, favoring interactions with hydrophobic pockets in enzymes or receptors.

Morpholinone Derivatives with Acetyl/Sulfonyl Groups

describes morpholinone derivatives (e.g., 2-(4-acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide) with acetyl or methylsulfonyl substituents. Unlike the target compound’s thiomorpholinone, these lack sulfur and feature a single ketone group. The acetyl/sulfonyl groups may modulate electron density, affecting reactivity or binding to targets like kinases or proteases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.